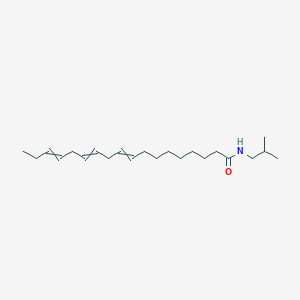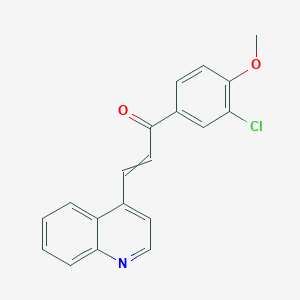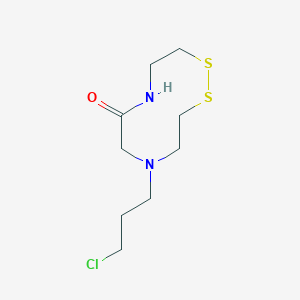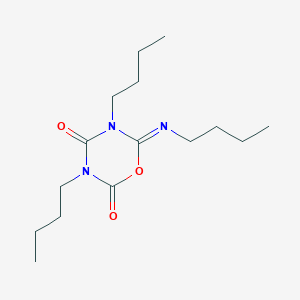![molecular formula C6H8BrClO B14190978 3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne CAS No. 852700-57-3](/img/structure/B14190978.png)
3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne is a chemical compound characterized by the presence of both bromine and chlorine atoms attached to a propan-2-yl group, which is further connected to a prop-1-yne moiety through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne typically involves the reaction of 3-chloroprop-1-yne with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, often under reflux conditions, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition reactions: The triple bond in the prop-1-yne moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alkanes and alkenes.
Applications De Recherche Scientifique
3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine and chlorine atoms can participate in halogen bonding, while the prop-1-yne moiety can undergo addition reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(1-Bromo-2-chloropropan-2-yl)oxy]prop-1-yne
- 3-[(1-Bromo-3-chloropropan-2-yl)oxy]but-1-yne
- 3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-2-yne
Uniqueness
3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne is unique due to its specific arrangement of bromine and chlorine atoms, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both halogens and the prop-1-yne moiety makes it a versatile compound for various chemical transformations and research applications.
Propriétés
Numéro CAS |
852700-57-3 |
|---|---|
Formule moléculaire |
C6H8BrClO |
Poids moléculaire |
211.48 g/mol |
Nom IUPAC |
1-bromo-3-chloro-2-prop-2-ynoxypropane |
InChI |
InChI=1S/C6H8BrClO/c1-2-3-9-6(4-7)5-8/h1,6H,3-5H2 |
Clé InChI |
PWBNELSFTIAIOL-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC(CCl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{5-[4-(Trifluoromethyl)phenyl][2,4'-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14190916.png)


![[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile](/img/structure/B14190937.png)
![acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate](/img/structure/B14190945.png)



![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal](/img/structure/B14190972.png)

![2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B14190984.png)


